molecular formula C24H21N3O4S B2403035 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide CAS No. 898454-27-8

4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide

Cat. No.: B2403035
CAS No.: 898454-27-8
M. Wt: 447.51
InChI Key: BDVNWBDUWBNJHG-UHFFFAOYSA-N
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Description

4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to an acetamido group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzylsulfonyl chloride reacts with the indole under basic conditions. The acetamido group is then added through an acylation reaction, and finally, the benzamide moiety is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the benzylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes involved in sulfonation and amidation reactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can act as a pharmacophore, interacting with the active site of enzymes and inhibiting their activity. The indole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamido)benzamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide: Contains a phenylsulfonyl group instead of a benzylsulfonyl group.

    4-(2-(3-(ethylsulfonyl)-1H-indol-1-yl)acetamido)benzamide: Features an ethylsulfonyl group.

Uniqueness

The uniqueness of 4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides a unique steric and electronic environment that can influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c25-24(29)18-10-12-19(13-11-18)26-23(28)15-27-14-22(20-8-4-5-9-21(20)27)32(30,31)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H2,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVNWBDUWBNJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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